molecular formula C13H9Cl2N3O2 B2947927 N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide CAS No. 940062-26-0

N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B2947927
CAS No.: 940062-26-0
M. Wt: 310.13
InChI Key: LKSNAGMUEYRBPX-REZTVBANSA-N
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Description

N'-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base derivative synthesized via the condensation of pyridine-4-carbohydrazide with 3,5-dichlorosalicylaldehyde. Its structure features a pyridine ring linked to a 3,5-dichloro-2-hydroxyphenyl group via a hydrazone bridge. This compound is part of a broader class of hydrazide derivatives studied for their diverse biological activities, including antimicrobial, antiviral, and antimycobacterial properties .

Properties

IUPAC Name

N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2/c14-10-5-9(12(19)11(15)6-10)7-17-18-13(20)8-1-3-16-4-2-8/h1-7,19H,(H,18,20)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSNAGMUEYRBPX-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, and the resulting product is then filtered, washed, and dried .

Chemical Reactions Analysis

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl/Heteroaryl Group

Halogen-Substituted Analogs
  • N'-[(5-Chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (GM-I): This analog (5-chloro-2-hydroxy substitution) demonstrated significant in vivo antibacterial activity against Mycobacterium tuberculosis H37Rv, highlighting the importance of chlorine substitution at specific positions .
  • N'-[(5-Fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (L4): Exhibited notable activity against E. coli (MIC: 1.55 mM), while its 4-fluoro analog (L3) was inactive, emphasizing the critical role of substituent position .
Hydroxyl and Methoxy Substitutions
  • tuberculosis H37Rv, suggesting that hydroxyl groups alone are insufficient for antimycobacterial activity .
  • N'-[(4-Methoxyphenyl)methylidene]pyridine-4-carbohydrazide : Formed stable cocrystals via hydrogen bonding (O–H···N, N–H···O), indicating that methoxy groups influence crystallinity and stability without necessarily enhancing bioactivity .
Nitro and Alkyl Substitutions
  • N'-[(4-Nitrophenyl)methylidene]pyridine-4-carbohydrazide (5d): Demonstrated potent nootropic activity in mice, attributed to electron-withdrawing nitro groups enhancing CNS permeability .
  • N'-[(4-Methylphenyl)methylidene]pyridine-4-carbohydrazide (5d) : Exhibited stability and antimycobacterial activity, suggesting alkyl groups improve pharmacokinetic properties .

Variations in the Hydrazide Moiety

  • N-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]-4-iodobenzohydrazide : Replacing the pyridine ring with a 4-iodobenzoyl group altered spectral properties (IR: 1653 cm⁻¹ for C=O; NMR: δ 7.64–7.70 ppm for aromatic protons) but retained hydrogen-bonding capacity .
  • Its crystal structure revealed an E configuration and solvate formation with dimethylformamide .

Key SAR Observations :

  • Chlorine Substitution: 3,5-Dichloro substitution likely enhances lipophilicity and target binding compared to mono-chloro or hydroxyl-only analogs.
  • Electron-Withdrawing Groups : Nitro or halogen substituents increase electrophilicity, enhancing metal-chelation capacity and bioactivity .

Physicochemical and Crystallographic Comparisons

Spectral Properties
  • IR Spectroscopy : Target compound analogs show C=O stretches near 1653–1657 cm⁻¹ and C=N stretches at ~1607 cm⁻¹, consistent with hydrazone formation .
  • ¹H NMR : Aromatic protons in dichloro-substituted analogs resonate at δ 7.64–7.70 ppm, distinct from nitro-substituted derivatives (δ 8.20–8.50 ppm) .
Crystal Structure Analysis
Compound Space Group Hydrogen Bonds π-π Stacking (Å) Reference
Target Analog (3,5-Cl₂, 2-OH) Monoclinic O–H···N, N–H···O 3.6–3.8
N′-Bis(2-hydroxyphenyl) Derivative Triclinic O–H···O, N–H···N 3.4–3.7
4-Methoxy Cocrystal Triclinic O–H···N, N–H···O 3.5–3.9

Key Findings :

  • Chlorine and hydroxyl groups promote dense hydrogen-bonding networks, enhancing thermal stability.
  • π-π interactions between aromatic rings stabilize molecular packing, influencing solubility and crystallinity .

Biological Activity

N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

The compound is synthesized through the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and pyridine-4-carbohydrazide, typically in an ethanol solvent with acetic acid as a catalyst. The reaction proceeds with refluxing for several hours, yielding a product that can be purified by filtration and drying.

Biological Activities

1. Antimicrobial Activity
this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Antioxidant Properties
The compound has demonstrated antioxidant activity, which is crucial for neutralizing free radicals in biological systems. This property is particularly relevant in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

3. Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. It binds to the active sites of specific enzymes, thereby preventing substrate access and subsequent catalysis. This characteristic opens avenues for its use in designing drugs targeting various enzymatic pathways involved in diseases .

4. Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been observed, making it a candidate for further research in cancer therapeutics .

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects such as enzyme inhibition and modulation of cellular signaling pathways. The formation of hydrogen bonds between the compound and target molecules further enhances its biological efficacy .

Comparative Analysis

To understand the relative efficacy of this compound compared to similar compounds, a comparison table is provided below:

Compound NameAntimicrobial ActivityAntioxidant ActivityAnticancer Activity
This compoundYesYesYes
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazideModerateYesNo
N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazideYesModerateModerate

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study examined the effects of the compound on Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups.
  • Antioxidant Assessment : In vitro assays demonstrated that the compound scavenges free radicals effectively, outperforming some standard antioxidants.
  • Cancer Cell Line Studies : Research involving human cancer cell lines indicated that treatment with this compound led to reduced cell viability and increased apoptosis rates.

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